molecular formula C24H29NO3S B4751709 N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

Cat. No.: B4751709
M. Wt: 411.6 g/mol
InChI Key: BLMZNAIDZLZXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound characterized by the presence of adamantyl and naphthyl groups The adamantyl group is a tricyclic hydrocarbon, while the naphthyl group is derived from naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and naphthyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the naphthyl group can be sulfonated using sulfur trioxide or chlorosulfonic acid. The final step involves the coupling of these intermediates under specific conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N1-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ADAMANTYL)-2-AMINO-6-(1-NAPHTHYL)-4-PYRIMIDINECARBOXAMIDE
  • N-(1-ADAMANTYL)-2-METHYLBENZAMIDE
  • N-(1-ADAMANTYL)-4-METHYLBENZENESULFONAMIDE

Uniqueness

N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its combination of adamantyl and naphthyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-naphthalen-2-ylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3S/c26-23(25-16-24-13-17-9-18(14-24)11-19(10-17)15-24)7-8-29(27,28)22-6-5-20-3-1-2-4-21(20)12-22/h1-6,12,17-19H,7-11,13-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMZNAIDZLZXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-ADAMANTYLMETHYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.